N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an indole moiety and a trifluoromethyl group. The indole structure is a common scaffold in many biologically active molecules, while the trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Coupling Reactions: The final step involves coupling the indole derivative with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of indole-2,3-diones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the trifluoromethyl group can enhance binding affinity and metabolic stability. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group at a different position.
N-[(1,2-dimethylindol-5-yl)methyl]-4-(fluoromethyl)benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-9-15-10-13(3-8-17(15)24(12)2)11-23-18(25)14-4-6-16(7-5-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSFSZJSJQRBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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